sodium;3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate
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Overview
Description
Sodium;3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate: is a chemical compound with a complex structure that includes an indole ring, an acetamidoethyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Acetamidoethyl Group: The acetamidoethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate acetamidoethyl halide reacts with the indole derivative.
Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group on the indole ring using methyl iodide in the presence of a base.
Carboxylation: The carboxylate group can be introduced through carboxylation of the indole derivative using carbon dioxide under high pressure and temperature.
Sodium Salt Formation: Finally, the sodium salt is formed by neutralizing the carboxylic acid with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.
Quality Control: Ensuring the final product meets the required specifications for purity and composition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the acetamidoethyl group, converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Including halides, nitrates, and sulfonates for electrophilic substitution.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted indole derivatives.
Scientific Research Applications
Sodium;3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of sodium;3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Sodium;3-(2-acetamidoethyl)-5-methoxy-1H-indole-6-yl sulfate: Similar structure but with a sulfate group instead of a carboxylate group.
Sodium;3-(2-acetamidoethyl)-5-methoxy-1H-indole-4-carboxylate: Similar structure but with the carboxylate group at a different position on the indole ring.
Uniqueness
Structural Differences: The position and type of functional groups on the indole ring differentiate these compounds.
Functional Properties:
Properties
IUPAC Name |
sodium;3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4.Na/c1-8(17)15-6-5-10-11-7-9(20-2)3-4-12(11)16-13(10)14(18)19;/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)(H,18,19);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHGMIDNOQRPMJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N2NaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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